molecular formula C23H18BrN5O2S B2657702 3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895640-77-4

3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2657702
CAS No.: 895640-77-4
M. Wt: 508.39
InChI Key: UZMZRFYCHQHASU-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazole-quinazoline core. Its structure includes:

  • Sulfonyl group: A 4-bromobenzenesulfonyl moiety at position 3 of the triazoloquinazoline scaffold.
  • Amine substituent: An N-(2,3-dimethylphenyl) group at position 3. The ortho- and para-methyl groups on the phenyl ring may influence steric hindrance and lipophilicity .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMZRFYCHQHASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analog Overview

All analogs share the [1,2,3]triazolo[1,5-a]quinazolin-5-amine core but differ in sulfonyl and amine substituents. Key examples include:

Compound Name Sulfonyl Group Amine Substituent Notable Features
3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (Target) 4-Bromobenzenesulfonyl 2,3-Dimethylphenyl Bromine enhances electronic effects
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl Chlorine at position 7 may increase polarity
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Methyl groups improve lipophilicity
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl Ethoxy group enhances solubility
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl Methoxy group may modulate metabolism

Electronic and Steric Effects

  • Sulfonyl Groups: The 4-bromobenzenesulfonyl group in the target compound is more electron-withdrawing than methyl- or methoxy-substituted sulfonyl groups (e.g., 2,5-dimethylphenylsulfonyl in ). This could enhance interactions with nucleophilic residues in enzyme binding pockets.
  • Amine Substituents :

    • The 2,3-dimethylphenyl group in the target compound creates steric hindrance, possibly reducing rotational freedom compared to 4-ethoxyphenyl () or 4-methylbenzyl (). This may impact binding kinetics.
    • 4-Ethoxyphenyl () and 2-methoxy-5-methylphenyl () substituents introduce hydrogen-bonding capabilities via ether oxygen, which are absent in the target compound.

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS No. 895640-77-4) is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H18BrN5O2S, with a molecular weight of 508.4 g/mol. Its structure features a bromobenzenesulfonyl group and a dimethylphenyl group attached to a triazoloquinazoline core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC23H18BrN5O2S
Molecular Weight508.4 g/mol
IUPAC Name3-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
CAS Number895640-77-4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that the compound can effectively reduce cell viability in breast cancer and lung cancer models by modulating key signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within the target cells. It is hypothesized that the sulfonamide group plays a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects. Further studies are needed to elucidate the precise molecular interactions and pathways involved.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
  • Bacterial Inhibition : A study assessing the antimicrobial activity against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results suggest potential for development as an antimicrobial agent.

Comparison with Similar Compounds

When compared to similar triazoloquinazolines, such as 3-(4-Chlorobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine and others with different substituents, this compound demonstrates enhanced potency in anticancer assays. The presence of the bromine atom is believed to contribute to its increased biological activity due to enhanced electron-withdrawing properties.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)...15 µM50 µg/mL
3-(4-Chlorobenzenesulfonyl)-N-(2,3-dimethylphenyl)...25 µM100 µg/mL

Q & A

Q. What methodologies assess photostability under UV-Vis irradiation?

  • Methodological Answer : Expose solid-state samples to UV light (λ = 254–365 nm) in a photoreactor for 24–72 hours. Analyze degradation products via UPLC-PDA and identify radical intermediates using ESR spectroscopy .

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